molecular formula C17H16N2O3 B4257174 N-[2-(2-furyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide

N-[2-(2-furyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide

Cat. No. B4257174
M. Wt: 296.32 g/mol
InChI Key: BDRWFOMTBVKMPJ-UHFFFAOYSA-N
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Description

The compound “N-[2-(2-furyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide” belongs to a class of compounds with potential interest in various scientific fields due to its unique structural features. This compound incorporates elements from isoxazole and furyl groups, suggesting a potential for diverse chemical reactivity and properties, which may be explored for various applications beyond pharmacological uses.

Synthesis Analysis

The synthesis of similar compounds involves the interaction of N-phenyl-3-aryl(2-furyl)-2-cyanoacrylamides with amino compounds under conditions conducive to the Michael reaction. Such processes often lead to a variety of alkylated and arylated derivatives, showcasing the versatile synthetic routes available for these types of molecules (Dyachenko, Krasnikov, & Khorik, 2008).

Molecular Structure Analysis

Molecular structure analysis of related compounds reveals complex interactions within the molecule. For instance, N-substituted derivatives exhibit specific geometric parameters and intramolecular interactions that significantly influence the compound's stability and reactivity (Köysal, Işık, Sahin, & Palaska, 2005).

Chemical Reactions and Properties

Chemical reactions involving compounds with furyl and isoxazole groups are diverse, including alkylation, cycloaddition, and various substitution reactions. These reactions not only extend the chemical versatility of these compounds but also enhance their potential application in designing more complex molecules (Patterson, Cheung, & Ernest, 1992).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments and for potential applications in materials science. Crystallographic studies provide insights into the molecular arrangement and interactions, which are fundamental for the material's physical characteristics (Yaqub, Shafiq, Qureshi, & Najam-ul-Haq, 2009).

Chemical Properties Analysis

Chemical properties, including reactivity towards nucleophiles or electrophiles, stability under various conditions, and the ability to undergo specific chemical transformations, are essential for predicting how these compounds can be modified or utilized in different chemical contexts. Studies on the chemical behavior of these compounds under various conditions can guide their applications in synthetic chemistry and other fields (Vlasova, Aleksandrov, & El’chaninov, 2010).

properties

IUPAC Name

N-[2-(furan-2-yl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-12-15(16(19-22-12)13-6-3-2-4-7-13)17(20)18-10-9-14-8-5-11-21-14/h2-8,11H,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRWFOMTBVKMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(2-furyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide
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N-[2-(2-furyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide
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